molecular formula C27H27N3O5S B2653474 5-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-thienylmethyl)pentanamide CAS No. 1223993-40-5

5-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-thienylmethyl)pentanamide

Cat. No. B2653474
CAS RN: 1223993-40-5
M. Wt: 505.59
InChI Key: QEJHELZKQGEERO-UHFFFAOYSA-N
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Description

5-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-thienylmethyl)pentanamide is a useful research compound. Its molecular formula is C27H27N3O5S and its molecular weight is 505.59. The purity is usually 95%.
BenchChem offers high-quality 5-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-thienylmethyl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-thienylmethyl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Rearrangement

  • A study demonstrates the rearrangement of similar compounds, indicating potential applications in the synthesis of complex organic molecules. For instance, methoxy-substituted tetrahydroisoquinolines, when heated in formic acid, rearrange to give benzazepines, which could be relevant to the chemical behavior of the compound (McMahon, Thornber, & Ruchirawat, 1982).

Antimicrobial and Biochemical Activities

  • Novel triazole derivatives, including those related to quinazoline structures, have been synthesized and found to possess significant antimicrobial activities, suggesting a potential application for similar compounds in antibacterial and antifungal treatments (Bektaş et al., 2007).
  • Schiff bases containing triazole and pyrazole rings, closely related to quinazoline structures, have shown antioxidant and α-glucosidase inhibitory activities. This indicates potential applications in the treatment of oxidative stress and metabolic disorders (Pillai et al., 2019).

Cancer Research and Drug Design

  • Palladium complexes with quinazoline derivatives have been synthesized and shown to interact with DNA and proteins, indicating potential applications in cancer research and drug design (Ramachandran et al., 2012).
  • In another study, quinazoline Schiff base compounds were evaluated as corrosion inhibitors, which, while not directly related to biomedical applications, indicate the versatility of quinazoline derivatives in various chemical contexts (Khan et al., 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5-formyl-2-methoxybenzaldehyde with anthranilic acid to form 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)anthranilic acid. This intermediate is then coupled with N-(2-thienylmethyl)pentanamide using a coupling agent to form the final product.", "Starting Materials": [ "5-formyl-2-methoxybenzaldehyde", "anthranilic acid", "N-(2-thienylmethyl)pentanamide", "coupling agent" ], "Reaction": [ "Step 1: Condensation of 5-formyl-2-methoxybenzaldehyde with anthranilic acid in the presence of a catalyst to form 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)anthranilic acid.", "Step 2: Coupling of 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)anthranilic acid with N-(2-thienylmethyl)pentanamide using a coupling agent such as EDCI or HATU to form the final product." ] }

CAS RN

1223993-40-5

Product Name

5-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-thienylmethyl)pentanamide

Molecular Formula

C27H27N3O5S

Molecular Weight

505.59

IUPAC Name

5-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(thiophen-2-ylmethyl)pentanamide

InChI

InChI=1S/C27H27N3O5S/c1-35-24-12-11-19(18-31)15-20(24)17-30-23-9-3-2-8-22(23)26(33)29(27(30)34)13-5-4-10-25(32)28-16-21-7-6-14-36-21/h2-3,6-9,11-12,14-15,18H,4-5,10,13,16-17H2,1H3,(H,28,32)

InChI Key

QEJHELZKQGEERO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CS4

solubility

not available

Origin of Product

United States

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